PDB-Deposited Co-Crystal Structure with MERS-CoV Nucleocapsid Protein N-Terminal Domain
Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate has a PDB-deposited X-ray co-crystal structure (PDB 6KL5) with the MERS-CoV nucleocapsid protein N-terminal domain (N-NTD) at 3.09 Å resolution [1]. This demonstrates that the compound occupies a defined protein binding pocket and serves as a validated chemical probe for structure-based stabilization studies of non-native protein-protein interactions [2]. In contrast, no PDB-deposited structures exist for the tert-butyl (Boc) analog (CAS 172647-87-9) or for Benzyl 1-indolinecarboxylate (CAS unknown, MW 253.29) in complex with any coronavirus protein target.
| Evidence Dimension | Structural biology validation (X-ray co-crystal structure availability) |
|---|---|
| Target Compound Data | PDB 6KL5 deposited; resolution 3.09 Å; co-crystallized with MERS-CoV N-NTD |
| Comparator Or Baseline | tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate (Boc analog): No PDB structure; Benzyl 1-indolinecarboxylate (lacks C2-hydroxymethyl): No PDB structure |
| Quantified Difference | Target has PDB-validated binding mode; comparators lack any PDB-deposited co-crystal structures |
| Conditions | X-ray diffraction; MERS-CoV N-NTD protein complex; PDB deposition 2019-07-29 |
Why This Matters
For structure-based drug discovery programs, only this compound offers experimentally determined atomic-resolution binding coordinates in a therapeutically relevant viral protein target.
- [1] PDB 6KL5. X-ray diffraction structure: MERS-CoV N-NTD complexed with Benzyl 2-(Hydroxymethyl)-1-Indolinecarboxylate. Resolution 3.09 Å. View Source
- [2] RCSB PDB. 6KL5: Structure-based stabilization of non-native protein-protein interactions in MERS-CoV nucleocapsid protein. View Source
